

Application Notes and Protocols for Perampanel in Neuroscience Research

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Compound of Interest

Compound Name: *Irampanel*

Cat. No.: *B1672174*

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A Note on **Irampanel**: Initial inquiries regarding "**Irampanel**" suggest that its development by Boehringer Ingelheim was likely discontinued in the early 2000s. Consequently, recent and detailed research data for this specific compound are scarce. However, the query relates to a non-competitive AMPA receptor antagonist, a class of compounds with significant interest in neuroscience research. This document will focus on Perampanel (trade name Fycompa®), a well-characterized, clinically approved, and extensively researched non-competitive AMPA receptor antagonist. The information provided for Perampanel will be highly relevant for researchers interested in the experimental application of this class of compounds.

Introduction to Perampanel

Perampanel is a first-in-class, selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.^[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is fundamental to fast synaptic transmission and synaptic plasticity. By binding to the AMPA receptor at a site distinct from the glutamate binding site, Perampanel reduces neuronal hyperexcitability. This mechanism of action underlies its efficacy as an antiepileptic drug and makes it a valuable tool for neuroscience research into conditions involving excessive glutamatergic signaling, such as epilepsy, excitotoxicity, and certain neurodegenerative disorders.

Quantitative Data: Recommended Dosages

The following tables summarize recommended dosages of Perampanel in various research and clinical contexts.

Table 1: Preclinical Dosages of Perampanel

Animal Model	Species	Route of Administration	Effective Dose Range	Notes
Maximal Electroshock (MES) Seizures	Mouse	Oral (p.o.)	ED ₅₀ : 1.6 mg/kg	Demonstrates efficacy against generalized tonic-clonic seizures.
Pentylenetetrazole (PTZ) Induced Seizures	Mouse	Oral (p.o.)	ED ₅₀ : 0.94 mg/kg	Suggests efficacy against absence and myoclonic seizures.
Audiogenic Seizures	Mouse (DBA/2)	Oral (p.o.)	ED ₅₀ : 0.47 mg/kg	Model for sound-induced reflex seizures.
6 Hz Psychomotor Seizures	Mouse	Oral (p.o.)	Protective effects observed	A model of therapy-resistant partial seizures.
Amygdala-Kindled Seizures	Rat	Oral (p.o.)	5 - 10 mg/kg	Reduces motor seizure duration, afterdischarge duration, and seizure severity. [2]
Tetanus Toxin (TETS)-Induced Seizures	Mouse	Intraperitoneal (i.p.)	ED ₅₀ : 1.6 mg/kg (for mortality)	Investigated as a countermeasure to chemical convulsants.

Diisopropylfluoro phosphate (DFP)-Induced Status Epilepticus	Rat	Intramuscular (i.m.)	2 mg/kg (in combination)	Used as an adjunct to terminate organophosphat e-induced status epilepticus.[3]
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ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.

Table 2: In Vitro Concentrations of Perampanel

Assay	Cell/Tissue Type	Effective Concentration	Notes
Inhibition of AMPA- induced Ca ²⁺ influx	Cultured Rat Cortical Neurons	IC ₅₀ : 93 nM	Demonstrates potent non-competitive antagonism of AMPA receptors.[2]
Inhibition of Field Excitatory Postsynaptic Potentials (fEPSPs)	Rat Hippocampal Slices	IC ₅₀ : 0.23 µM	Shows inhibition of AMPA receptor- mediated synaptic transmission.

IC₅₀: Half maximal inhibitory concentration.

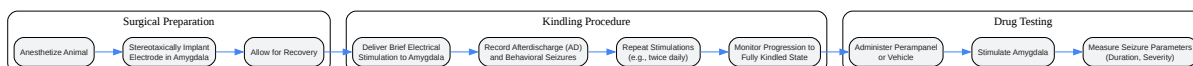
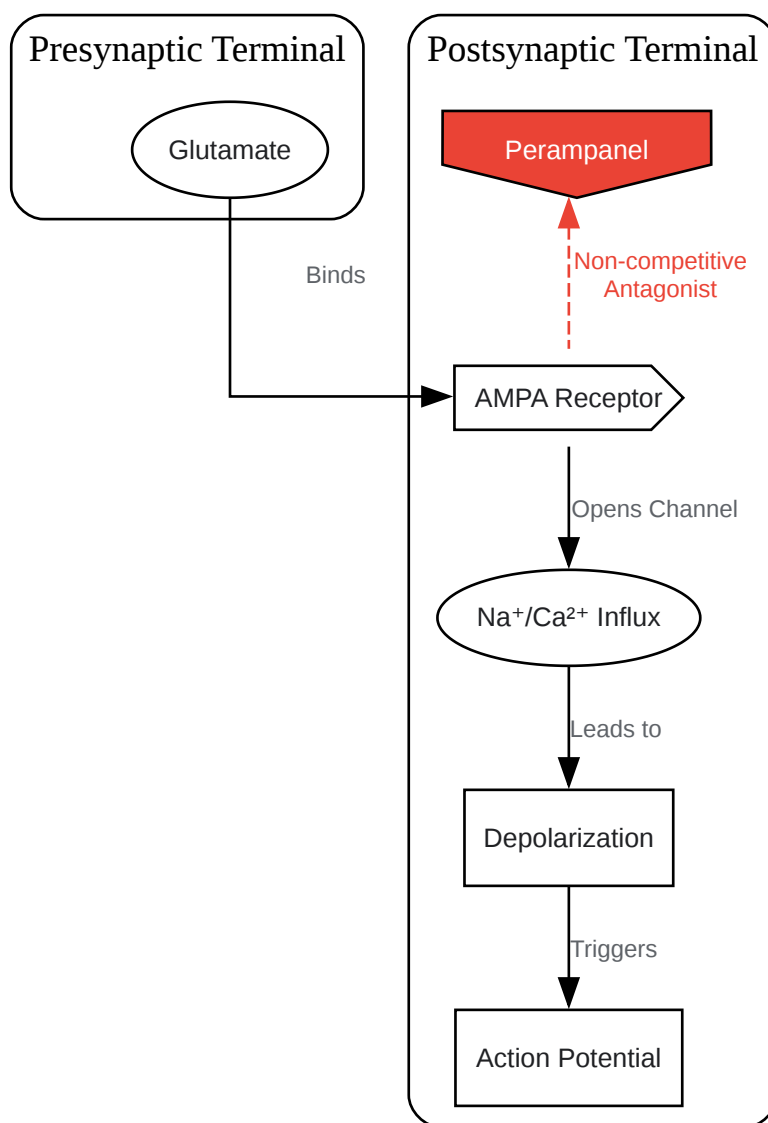
Table 3: Clinical Dosages of Perampanel (for Epilepsy)

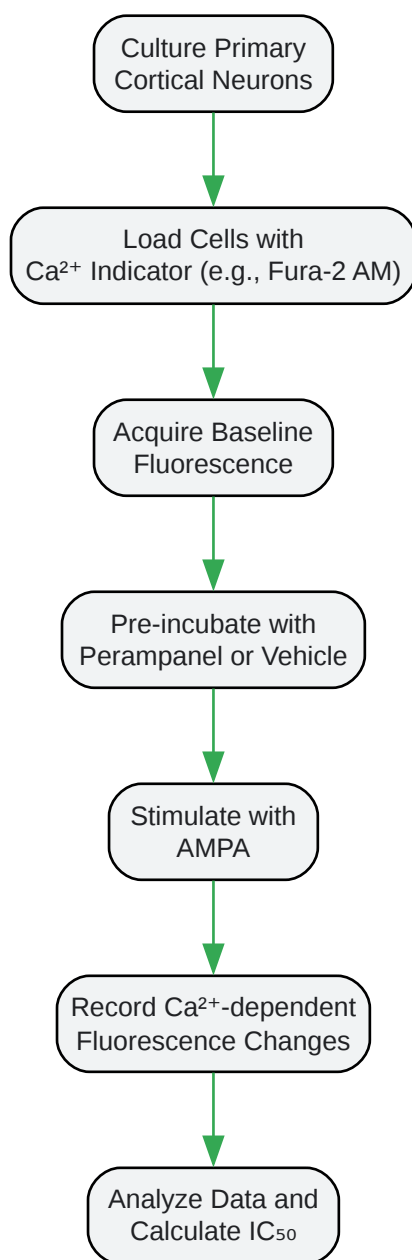
Population	Indication	Starting Dose	Titration	Maintenanc e Dose	Maximum Dose
Adults & Adolescents (≥12 years)	Partial-Onset Seizures	2 mg/day	Increase by 2 mg/day weekly	8 - 12 mg/day	12 mg/day
Adults & Adolescents (≥12 years)	Primary Generalized Tonic-Clonic Seizures	2 mg/day	Increase by 2 mg/day weekly	8 mg/day	12 mg/day

Note: Clinical dosages should always be determined by a qualified healthcare professional.

Signaling Pathways and Experimental Workflows

AMPA Receptor Antagonism by Perampanel





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